Granatan-3-one
Overview
Description
Pseudopelletierine is an azabicycloalkane alkaloid that is 9-azabicyclo[3.3.1]nonane substituted by a methyl group at position 9 and an oxo group at position 3. It is found in pomegranate trees. It has a role as a plant metabolite. It is an alkaloid, a cyclic ketone, a tertiary amino compound and an azabicycloalkane.
Granatan-3-one is a natural product found in Punica granatum, Euglena gracilis, and other organisms with data available.
Scientific Research Applications
Tropane and Granatane Alkaloid Biosynthesis : Studies have shown that tropane and granatane alkaloids, which include granatan-3-one, play significant roles in interspecies plant communication and have valuable pharmacological properties. The molecular mechanisms behind their biosynthesis are complex and involve multiple enzymatic steps, leading to diverse modifications of their core ring structures. These alkaloids have been historically cultivated for their medicinal properties (Kim et al., 2016).
Aldol Reaction of Granatanone : Research has shown that this compound undergoes specific chemical reactions, such as diastereo- and enantioselective aldol reactions. These reactions have potential applications in asymmetric synthesis, which is crucial in the development of pharmaceuticals (Lazny et al., 2011).
Neuromuscular Blocking Agents : this compound derivatives have been studied for their potential as neuromuscular blocking agents. Some derivatives display rapid onset and short duration of action, making them potentially useful in anesthesiology (Gyermek et al., 2006).
Biosynthesis in Hairy Root Cultures : Studies on the biosynthesis and production of granatane alkaloids, including this compound, in hairy root cultures of plants like Punica granatum (pomegranate) have been conducted. These studies aim to understand the metabolic pathways of these compounds for potential applications in pharmacology and gene discovery (Glockzin & D'auria, 2018).
Polyketide Synthase in Alkaloid Biosynthesis : Research indicates that a type III polyketide synthase enzyme might be involved in the biosynthesis of this compound. Understanding these enzymes can aid in the bioengineering of pharmaceuticals (Kim & D’Auria, 2018).
Synthesis of N-Methylcadaverine : Studies have focused on the synthesis of compounds related to granatane alkaloids, like N-methylcadaverine. These compounds are crucial for understanding and mimicking the enzymatic activities of alkaloid-producing plants (Anderson et al., 2018).
Anti-Inflammatory Activity of Monocarbonyl Analogs : Research on the synthesis of monocarbonyl analogs of curcumin based on the granatanone scaffold has been conducted. These studies explore the anti-inflammatory properties of these compounds, indicating potential therapeutic applications (Pawelski et al., 2021).
Properties
IUPAC Name |
(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3/t7-,8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSKVCZXBAWLZ-OCAPTIKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552-70-5 | |
Record name | Pseudopelletierine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSEUDOPELLETIERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USN3FV3Z9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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